8-Hydroxy-5-nitrosoquinoline-2-carbonitrile
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Overview
Description
8-Hydroxy-5-nitrosoquinoline-2-carbonitrile is an organic compound with the molecular formula C10H5N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5-nitrosoquinoline-2-carbonitrile typically involves the nitrosation of 8-hydroxyquinoline followed by the introduction of a cyano group. The reaction conditions for the nitrosation step include the use of nitrous acid or other nitrosating agents under acidic conditions. The subsequent introduction of the cyano group can be achieved using cyanogen bromide or other cyanating agents .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification of the final product is typically achieved through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-5-nitrosoquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The hydroxyl and nitroso groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include nitroquinoline derivatives, aminoquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
8-Hydroxy-5-nitrosoquinoline-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 8-Hydroxy-5-nitrosoquinoline-2-carbonitrile involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chemical properties but lacking the nitroso and cyano groups.
8-Hydroxy-5-nitroquinoline: Similar structure but with a nitro group instead of a nitroso group.
8-Hydroxyquinoline-2-carbonitrile: Similar structure but without the nitroso group.
Uniqueness
8-Hydroxy-5-nitrosoquinoline-2-carbonitrile is unique due to the presence of both nitroso and cyano groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H5N3O2 |
---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
8-hydroxy-5-nitrosoquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H5N3O2/c11-5-6-1-2-7-8(13-15)3-4-9(14)10(7)12-6/h1-4,14H |
InChI Key |
TXHRLHRUWGUXSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1C#N)O)N=O |
Origin of Product |
United States |
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